molecular formula C4H5ClO2 B041492 Allyl chloroformate CAS No. 2937-50-0

Allyl chloroformate

Cat. No. B041492
CAS RN: 2937-50-0
M. Wt: 120.53 g/mol
InChI Key: CAEWJEXPFKNBQL-UHFFFAOYSA-N
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Patent
US08283346B2

Procedure details

In Scheme 2, 2-bromobenzenesulfonyl chloride (25) and 2-phenyl allyl amine (33) are reacted in the presence of pyridine to generate intermediate (34) which, upon treatment with TBTH and AIBN in toluene gives the radical derived adduct (35) which, when reacted with (2S,3S)-1,2-epoxy-3-(boc-amino)-4-phenylbutane (29) in the presence of Cs2CO3 gives compound (36), as mixture of two diastereomers. The mixture of two diastereomers is treated with TFA:DCM (1:1) to produce compound (37) as a mixture of diastereomers. Treatment of (37) with substituted chloroformates for example ethyl chloroformate in the presence of di-isopropyl-N-ethylamine yielded a mixture of diastereomers which could be separated into pure diastereomers (10) and (11) using preparative TLC. Similarly, compound (37) on treatment with allyl chloroformate in the presence of di-isopropyl-N-ethylamine yielded a mixture of diastereomers which could be separated by preparative TLC into pure diastereomers (8) and (9).
[Compound]
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted chloroformates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([O:4][CH2:5][CH3:6])=[O:3].[CH:7]([N:10]([CH:13]([CH3:15])[CH3:14])[CH2:11][CH3:12])([CH3:9])[CH3:8]>>[Cl:1][C:2]([O:4][CH2:5][CH:6]=[CH2:7])=[O:3].[CH:7]([N:10]([CH:13]([CH3:15])[CH3:14])[CH2:11][CH3:12])([CH3:9])[CH3:8]

Inputs

Step One
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
substituted chloroformates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
as a mixture of diastereomers
ADDITION
Type
ADDITION
Details
a mixture of diastereomers which
CUSTOM
Type
CUSTOM
Details
could be separated into pure diastereomers (10) and (11)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(=O)OCC=C
Name
Type
product
Smiles
C(C)(C)N(CC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.